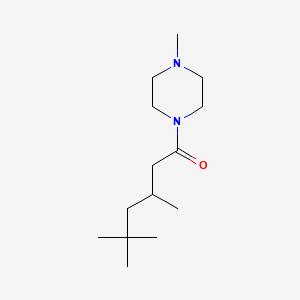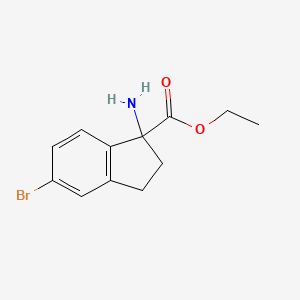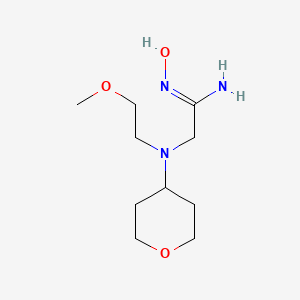
(4-Chloro-3-methylphenyl)(3-cyanophenyl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile is an organoboron compound with the molecular formula C14H11BClNO and a molecular weight of 255.51 g/mol . This compound is part of the broader class of boronic acids and their derivatives, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile typically involves the reaction of 4-chloro-3-methylphenylboronic acid with benzonitrile under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide are typically employed.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Boranes.
Substitution: Various substituted boronic compounds.
Applications De Recherche Scientifique
3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in biological assays and as a probe for studying enzyme functions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile primarily involves its role as a boron-containing reagent in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles, which aids in the transmetalation step of the Suzuki-Miyaura reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-3-methoxyphenylboronic acid
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
Uniqueness
Compared to similar compounds, 3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile offers unique reactivity due to the presence of both chloro and methyl groups on the phenyl ring. This dual substitution pattern enhances its versatility in various synthetic applications, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
872495-69-7 |
|---|---|
Formule moléculaire |
C14H11BClNO |
Poids moléculaire |
255.51 g/mol |
Nom IUPAC |
(4-chloro-3-methylphenyl)-(3-cyanophenyl)borinic acid |
InChI |
InChI=1S/C14H11BClNO/c1-10-7-13(5-6-14(10)16)15(18)12-4-2-3-11(8-12)9-17/h2-8,18H,1H3 |
Clé InChI |
OSEAAXSYKSNHSS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C#N)(C2=CC(=C(C=C2)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281182.png)





![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)


![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)

